![molecular formula C9H6F3N3O2 B2496240 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2243516-43-8](/img/structure/B2496240.png)

1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

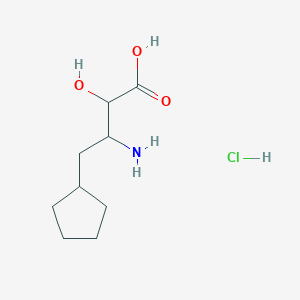

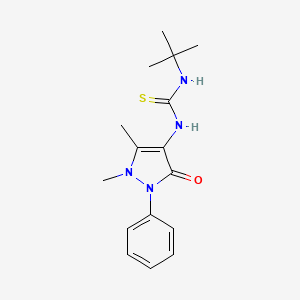

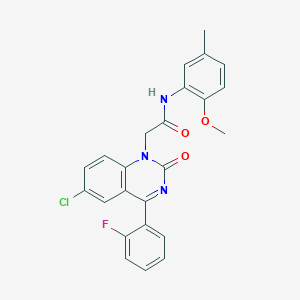

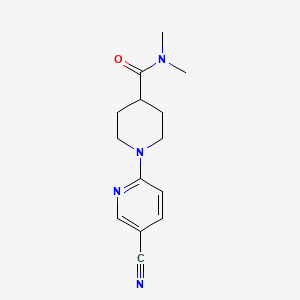

“1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of compounds that have been studied for their wide range of pharmacological properties .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including “1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid”, has been a subject of research. Various synthetic strategies and approaches have been reported from 2017 to 2021 . These methods are systematized according to the method to assemble the pyrazolopyridine system . A novel synthon was synthesized by a multistep process, which was then used in Friedlander condensation with reactive methylenes to achieve interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles .Molecular Structure Analysis

The molecular structure of “1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid” is characterized by the presence of a pyrazolopyridine core. The presence of the trifluoromethyl group and the carboxylic acid group can significantly influence the properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid” can be influenced by the presence of the trifluoromethyl group and the carboxylic acid group. These groups can participate in various chemical reactions, leading to the formation of different derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid” can be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group and the carboxylic acid group can affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

- These compounds have potential applications in treating central nervous system disorders, viral infections, inflammatory conditions, tumors, cardiovascular diseases, and bacterial infections .

- They also modulate sphingosine-1-phosphate receptor 2 and exhibit inhibitory effects on Janus kinase and cyclin-dependent kinase .

- Researchers aim to expand the variability of functional groups and improve selectivity in intermediate product formation during synthesis .

Pharmacology and Drug Development

Antagonists and Receptor Modulators

Antiviral and Antiproliferative Agents

Synthetic Methods and Variability

Tautomeric Forms

Molecular Docking Studies

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrazolo[4,3-b]pyridine derivatives have been associated with a wide range of pharmacological properties and are part of various drugs . They have been studied for their potential in treating central nervous system disorders, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Mode of Action

The interaction of pyrazolo[4,3-b]pyridine derivatives with their targets often results in significant changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal function of these targets, leading to therapeutic effects.

Biochemical Pathways

Pyrazolo[4,3-b]pyridine derivatives have been found among inhibitors of janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 modulators . These pathways play crucial roles in various cellular processes, including cell growth, inflammation, and immune response.

Result of Action

Given the wide range of pharmacological properties associated with pyrazolo[4,3-b]pyridine derivatives, the compound’s action could potentially result in various therapeutic effects .

Eigenschaften

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O2/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15/h2-3H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCPQVCFUMHRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)

![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)